molecular formula C13H17F3N2O B7549941 [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol

[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol

Cat. No.: B7549941
M. Wt: 274.28 g/mol
InChI Key: ZDICTWNJWPVPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. TAK-659 has shown promise in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In

Mechanism of Action

[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol binds to BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that promote the survival and proliferation of cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. By targeting BTK and inducing apoptosis, this compound has the potential to be an effective treatment for B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In addition to inhibiting BTK, this compound has been shown to inhibit other kinases that are involved in B-cell receptor signaling, including AKT and ERK. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its potential for drug resistance, as mutations in BTK can reduce the efficacy of the drug.

Future Directions

There are several future directions for the development of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol. One area of focus is the development of combination therapies that target multiple pathways involved in B-cell receptor signaling. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help to guide patient selection and treatment strategies. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Synthesis Methods

The synthesis of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol involves several steps, including the reaction between 2-chloro-5-trifluoromethylpyridine and cyclohexylmagnesium bromide, followed by hydrolysis and reduction. The final product is obtained as a white solid with a purity of greater than 98%.

Scientific Research Applications

[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cell malignancies, making it an attractive target for cancer therapy.

Properties

IUPAC Name

[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)10-3-6-12(17-7-10)18-11-4-1-9(8-19)2-5-11/h3,6-7,9,11,19H,1-2,4-5,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDICTWNJWPVPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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